molecular formula C19H17N5O4 B3887634 3-(4-ethoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(4-ethoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B3887634
M. Wt: 379.4 g/mol
InChI Key: ISPHIFWRMAKADF-UDWIEESQSA-N
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Description

3-(4-Ethoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative. Its structure features:

  • Pyrazole core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
  • 4-Ethoxyphenyl substituent: Attached to the pyrazole’s C3 position, providing electron-donating effects via the ethoxy (-OCH₂CH₃) group.
  • (E)-3-Nitrophenyl methylidene hydrazide: A Schiff base moiety at the carbohydrazide terminus, introducing electron-withdrawing nitro (-NO₂) and aromatic conjugation.

This compound’s design leverages the pyrazole scaffold’s pharmacological versatility and the hydrazide group’s capacity for hydrogen bonding, making it relevant for applications in medicinal chemistry (e.g., antimicrobial, anticancer agents) .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4/c1-2-28-16-8-6-14(7-9-16)17-11-18(22-21-17)19(25)23-20-12-13-4-3-5-15(10-13)24(26)27/h3-12H,2H2,1H3,(H,21,22)(H,23,25)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPHIFWRMAKADF-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-ethoxyphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common synthetic route includes the condensation of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-nitrobenzaldehyde under acidic conditions to yield the final product. The reaction conditions often involve refluxing in ethanol or another suitable solvent to facilitate the formation of the desired compound .

Chemical Reactions Analysis

3-(4-ethoxyphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

3-(4-ethoxyphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has been explored for various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further studies in enzyme inhibition and drug development.

    Medicine: Preliminary studies suggest that the compound may have anti-inflammatory and antimicrobial properties, which could be explored for therapeutic applications.

    Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Core

Methoxy vs. Ethoxy Phenyl Substituents
  • 3-(4-Methoxyphenyl)-N'-[(E)-(3-Nitrophenyl)Methylidene]-1H-Pyrazole-5-Carbohydrazide (): Differs by a methoxy (-OCH₃) group instead of ethoxy. Molecular weight: 379.376 g/mol vs. 394.42 g/mol for the ethoxy analog ().
Nitrophenyl vs. Other Aromatic Groups
  • N'-[(E)-(2,5-Dimethoxyphenyl)Methylidene]-3-(4-Ethoxyphenyl)-1H-Pyrazole-5-Carbohydrazide ():
    • Replaces the 3-nitrophenyl group with 2,5-dimethoxyphenyl .
    • The absence of the nitro group reduces electron-withdrawing effects, altering reactivity and binding interactions (e.g., with enzyme active sites) .
  • 3-(3-Ethoxyphenyl)-N'-[(1E)-1-(1-Naphthyl)Ethylidene]-1H-Pyrazole-5-Carbohydrazide (): Substitutes 3-nitrophenyl with 1-naphthyl, introducing bulkier aromaticity.

Heterocycle Modifications

  • Indole-Based Analogs (): Example: 2-(5-Methoxy-2-Methyl-1H-Indol-3-yl)-N'-[(E)-(3-Nitrophenyl)Methylidene]Acetohydrazide (MMINA). Replaces pyrazole with indole, a bicyclic aromatic system.
  • Pyridine-Based Analogs ():
    • Example: N'-[(3-Nitrophenyl)Methylidene]Pyridine-4-Carbohydrazide .
    • Pyridine’s electron-deficient nature alters charge distribution, affecting interactions with biological targets (e.g., reduced antifungal activity compared to pyrazole derivatives) .
Antifungal Activity
  • Pyrazolecarboxamide Derivatives ():
    • Commercial fungicides like penflufen (5-fluoro substituent) show higher activity than nitro-substituted analogs due to fluorine’s electronegativity and small size.
    • The ethoxyphenyl-nitro combination in the target compound may offer moderate antifungal effects but requires empirical validation .
Anticancer Potential
  • (E)-1-(4-tert-Butylbenzyl)-3-(4-Chlorophenyl)-1H-Pyrazole-5-Carbohydrazide ():
    • Exhibits IC₅₀ values of <10 µM against A549 lung cancer cells.
    • The tert-butyl group enhances hydrophobic interactions, whereas the ethoxy-nitro combination may prioritize different binding motifs .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted)
Target Compound 394.42 4-Ethoxyphenyl, 3-nitrophenyl 3.1
Methoxy Analog () 379.38 4-Methoxyphenyl, 3-nitrophenyl 2.8
2,5-Dimethoxyphenyl Analog () 394.42 4-Ethoxyphenyl, 2,5-dimethoxy 2.9
Naphthyl Analog () 413.47 3-Ethoxyphenyl, 1-naphthyl 4.2

Biological Activity

3-(4-ethoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide, with the CAS number 634883-36-6, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C20H19N5O4
  • Molecular Weight : 393.4 g/mol
  • Structural Features : The compound features a pyrazole ring, ethoxyphenyl group, and nitrophenyl substituent, which are critical for its biological interactions.

Antioxidant Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antioxidant properties. For instance, molecular docking studies have shown that certain pyrazole derivatives can effectively scavenge free radicals and reduce oxidative stress in cellular environments .

Anti-inflammatory Properties

The compound has been linked to anti-inflammatory effects. A study highlighted the ability of similar pyrazole derivatives to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases . The presence of nitro groups in the structure is believed to enhance these effects by modulating signaling pathways involved in inflammation.

Anticancer Potential

Several studies have explored the anticancer properties of pyrazole derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The unique structural attributes of this compound may also contribute to its efficacy against cancer cells.

Antimicrobial Activity

Pyrazole compounds have shown promise as antimicrobial agents. Research indicates that they can inhibit the growth of bacteria and fungi, making them candidates for further development in antimicrobial therapies .

Data Tables

Activity Effect Reference
AntioxidantSignificant reduction in oxidative stress
Anti-inflammatoryInhibition of inflammatory pathways
AnticancerCytotoxic effects on cancer cell lines
AntimicrobialInhibition of bacterial and fungal growth

Case Studies

  • Antioxidant Evaluation : A study utilized DPPH radical scavenging assays to evaluate the antioxidant capacity of various pyrazole derivatives, including those structurally related to our compound. Results indicated a strong correlation between structural features and antioxidant potency.
  • Anti-inflammatory Mechanism : In vitro studies demonstrated that similar compounds significantly reduced the production of pro-inflammatory cytokines in macrophages, suggesting a pathway through which these compounds exert their anti-inflammatory effects.
  • Cytotoxicity Assays : A series of cytotoxicity assays against human cancer cell lines revealed that compounds with a similar backbone exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

Q & A

Q. Key Optimization Parameters :

VariableOptimal ConditionImpact on YieldReference
Temperature60–80°CMaximizes reactivity
SolventEthanol/DMFEnhances solubility
CatalystK₂CO₃Facilitates coupling

What analytical techniques are critical for confirming the structure and stereochemistry of this compound?

Q. Basic

  • ¹H/¹³C NMR : Identifies functional groups and confirms E-configuration via coupling constants (e.g., J = 12–14 Hz for trans hydrazone protons) .
  • FTIR : Detects carbonyl (C=O, ~1650 cm⁻¹) and hydrazone (N–H, ~3200 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 409.12 for C₁₉H₁₇N₅O₄⁺) .

Q. Advanced :

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=N: ~1.28 Å) and confirms spatial arrangement .
  • DFT Calculations : Predicts vibrational frequencies and electronic properties, cross-validated with experimental FTIR/UV-Vis data .

How can reaction conditions be optimized to improve synthetic yield and purity?

Q. Advanced

  • Temperature Control : Higher temperatures (80°C) accelerate coupling but risk side reactions; mid-range (60°C) balances speed and selectivity .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitroaromatic intermediates, while ethanol minimizes byproducts during hydrazone formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the pure product .

Data-Driven Approach :
Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and optimize stoichiometry (1:1.2 molar ratio for aldehyde:carbohydrazide) .

What computational methods predict the bioactivity of this compound?

Q. Advanced

  • Molecular Docking : Screens against targets like COX-2 or EGFR using AutoDock Vina. Key interactions include H-bonding with the nitro group and π-π stacking with the pyrazole ring .
  • QSAR Modeling : Correlates substituent effects (e.g., ethoxy vs. methoxy) with IC₅₀ values from in vitro assays .
  • MD Simulations : Assesses binding stability over 100 ns trajectories, evaluating RMSD (<2 Å) and binding free energy (MM-PBSA) .

How should researchers address contradictions in reported bioactivity data?

Q. Advanced

Purity Validation : Confirm compound integrity via HPLC (>95% purity) and elemental analysis .

Assay Standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin) .

Mechanistic Studies : Combine enzymatic assays (e.g., kinase inhibition) with transcriptomic profiling to identify off-target effects .

Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from differential cell permeability; address via logP optimization .

How to design structure-activity relationship (SAR) studies for this compound?

Q. Advanced

Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy or nitro with cyano) .

In Vitro Screening : Test analogs against panels (e.g., NCI-60 for anticancer activity) .

Computational Analysis : Map electrostatic potential surfaces to identify pharmacophoric features .

Q. SAR Insights :

  • 3-Nitrophenyl Group : Critical for π-stacking with hydrophobic enzyme pockets .
  • Ethoxy Substituent : Enhances metabolic stability compared to methoxy .

What spectroscopic methods resolve tautomeric or conformational ambiguities?

Q. Advanced

  • Variable Temperature NMR : Detects tautomerization (e.g., pyrazole NH proton exchange) by monitoring peak broadening at elevated temperatures .
  • 2D NMR (COSY, NOESY) : Assigns spatial proximity between hydrazone protons and aromatic rings .
  • Solid-State IR : Differentiates crystalline polymorphs via NH stretching shifts .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Byproduct Management : Optimize workup protocols to remove unreacted aldehydes (e.g., activated charcoal treatment) .
  • Solvent Recovery : Implement distillation systems for DMF/ethanol reuse .
  • Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-ethoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
Reactant of Route 2
3-(4-ethoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.